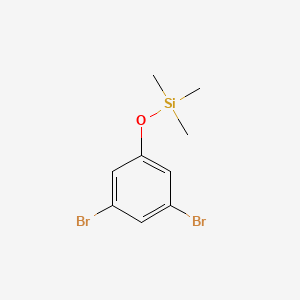
3,5-Dibromophenoxytrimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromophenoxytrimethylsilane is a chemical compound with the molecular formula C9H12Br2OSi . It has a molecular weight of 324.09 and is a liquid in its physical form . The compound is also known by its IUPAC name, (3,5-dibromophenoxy)trimethylsilane .
Molecular Structure Analysis
The molecular structure of this compound is based on the combination of a 3,5-dibromophenol group and a trimethylsilane group . The presence of bromine atoms on the phenol group and the trimethylsilane group contributes to the unique properties of this compound .Applications De Recherche Scientifique
Surface Functionalization and Stability
Aminosilanes are commonly used to functionalize silica surfaces, addressing the challenge of surface functionality loss due to siloxane bond hydrolysis, especially in aqueous media. Research by Smith and Chen (2008) on the hydrolytic stability of aminosilane-derived layers suggests strategies to minimize the amine-catalyzed detachment of functional layers, potentially relevant to the stability and durability of materials functionalized with 3,5-Dibromophenoxytrimethylsilane (Smith & Chen, 2008).
Block Copolymer Synthesis
The controlled synthesis of block copolymers, as demonstrated by Ohshimizu and Ueda (2008), involves the nickel-catalyzed coupling polymerization of bromoalkylthiophene derivatives. Such methodologies could be applicable to the synthesis of polymers incorporating this compound, facilitating the creation of novel materials with specific optical, electronic, or mechanical properties (Ohshimizu & Ueda, 2008).
Host Materials for OLEDs
In the field of organic electronics, specifically organic light-emitting diodes (OLEDs), the design of high-performance host materials is crucial. Research comparing different host materials for phosphorescent blue dopants in OLEDs might parallel the utilization of this compound in designing new materials for enhanced device performance (Wu et al., 2007).
Organic Light-Emitting Diodes (OLEDs) Application
The development of dithienosilole (DTS) derivatives for OLEDs highlights the role of silicon-containing compounds in improving the thermal stability and photoluminescence properties of light-emitting materials. This research could indicate potential applications of this compound in the synthesis of materials for optoelectronic devices (Jung et al., 2010).
Adsorption Properties and Material Functionalization
The modification of mesoporous silica with organosilanes for adsorption applications, as studied by Diao et al. (2017), could relate to the functionalization of surfaces or materials with this compound for enhanced adsorption properties, particularly in environmental and separation technologies (Diao et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(3,5-dibromophenoxy)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2OSi/c1-13(2,3)12-9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHKFJZPMCOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=CC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856766-98-8 |
Source


|
| Record name | 3,5-dibromophenoxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


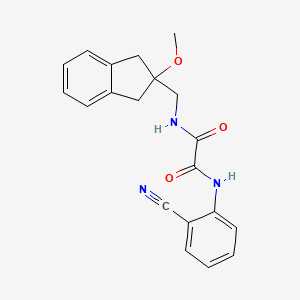
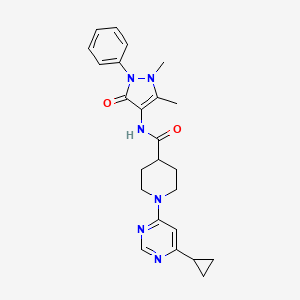

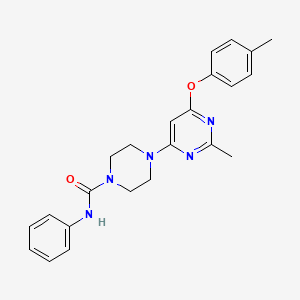
![1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2765693.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765698.png)
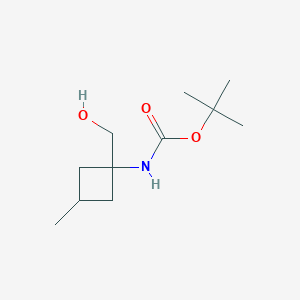
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/no-structure.png)

![3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2765703.png)
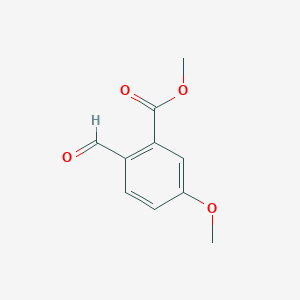
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2765705.png)